Physicochemical Differentiation: Hydrogen-Bond Acceptor/Donor Profile vs. Entinostat (MS-275)
Compared to the clinical benchmark Entinostat (MS-275), N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide exhibits a distinct hydrogen-bond profile: the target compound possesses 2 hydrogen-bond acceptors and 1 donor, versus 4 acceptors and 2 donors for Entinostat . The reduced H-bond capacity may translate to lower polar surface area and enhanced passive permeability, though experimental validation is lacking [1]. The 2-methoxy-4-methylsulfanyl substitution pattern creates a unique electrostatic surface that is absent in the 2-aminophenyl benzamide series.
| Evidence Dimension | Hydrogen-bond acceptor/donor count |
|---|---|
| Target Compound Data | HBA = 2, HBD = 1 |
| Comparator Or Baseline | Entinostat (MS-275): HBA = 4, HBD = 2 |
| Quantified Difference | Target has 50% fewer HBA and 50% fewer HBD relative to Entinostat |
| Conditions | Calculated from SMILES using standard H-bond counting rules |
Why This Matters
A reduction in H-bond functionality may decrease compound polarity and improve membrane permeability, making the target compound a potentially more cell-permeable chemical probe than Entinostat for intracellular target engagement studies.
- [1] MedChemExpress (MCE). Entinostat (MS-275) Product Page. View Source
